Ritanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

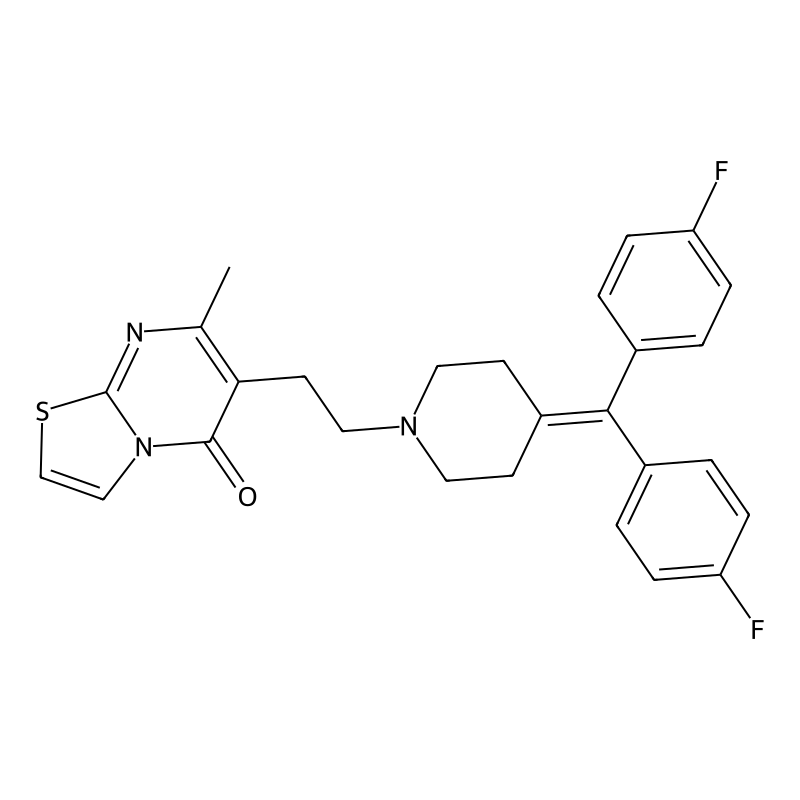

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Clinical Trial Data for Alcohol Dependence

Ritanserin was rigorously tested for its potential to treat alcohol dependence in the 1990s. The tables below summarize the design and outcomes of two key phase III clinical trials.

Table: Trial Design and Patient Demographics | Trial Aspect | Description | | :--- | :--- | | Study Reference | this compound Study Group, 1996 [1] | this compound in Alcoholism Work Group, 1999 [2] | | Study Design | Randomized, double-blind, placebo-controlled [1]. | Placebo-controlled, double-blind, international multicenter [2]. | | Patient Population | 423 alcohol-dependent subjects [1]. | 493 patients with moderate or severe alcohol dependence (DSM-III-R) [2]. | | Treatment Groups & Doses | this compound (2.5 mg/day or 5 mg/day) or placebo [1]. | this compound (2.5, 5, or 10 mg/day) or placebo [2]. | | Treatment Duration | 12 weeks (with 1-week single-blind placebo run-in) [1]. | 6 months [2]. | | Concomitant Therapy | All subjects received weekly manual-guided cognitive-behavioral therapy [1]. | Information not specified in abstract. |

Table: Efficacy and Safety Outcomes

| Outcome Measure | Findings |

|---|---|

| Alcohol Intake & Craving | No significant difference between any this compound dose and placebo on measures of alcohol drinking or craving. All groups (including placebo) showed marked clinical improvement within the structured program [1]. |

| Relapse Rate & Drinking | No significant differences between this compound and placebo in relapse rate, time to relapse, or quantity/frequency of drinking after relapse [2]. |

| Safety & Tolerability | Generally well tolerated. Most frequent adverse experiences were headache and insomnia. A small, dose-related prolongation of the QTc interval on electrocardiogram was noted [1] [2]. |

| Conclusion | The results do not support an important role for this compound in the treatment of alcohol dependence [1] [2]. |

Modern Research in Ophthalmology

Recent scientific inquiry has uncovered a novel and promising research application for this compound, far from its original psychiatric focus.

- Therapeutic Target: Congenital aniridia, a rare eye disease caused by a mutation in the PAX6 gene, which leads to a sight-threatening condition called aniridia-associated keratopathy (AAK) [3].

- Mechanism of Action: this compound, along with the antidepressant duloxetine, has been shown to increase PAX6 messenger RNA (mRNA) expression and decrease the levels of TGF-β1 (a pro-fibrotic factor) in human limbal stromal cells derived from aniridia patients [3]. It is believed to achieve this by affecting the MAPK/ERK signaling pathway, a key cellular communication route [3] [4].

- Research Significance: This effect on PAX6 and TGF-β1 suggests that this compound could potentially slow the progression of AAK by influencing corneal wound healing and retinoic acid signaling pathways [3].

The following diagram illustrates the proposed signaling pathway and cellular effect of this compound in this context.

Proposed mechanism of this compound's action on limbal stromal cells, via the MAPK/ERK pathway, to modulate key genes involved in aniridia-associated keratopathy. [3]

Experimental Protocol from Recent Research

For scientific professionals, here is a detailed methodology from a 2024 study investigating this compound's effect on human limbal stromal cells [3].

- 1. Cell Culture & Isolation:

- Source: Primary human limbal stromal cells (LSCs) were isolated from healthy corneas and corneas affected by congenital aniridia (AN-LSCs).

- Conditions: Cells were cultured in two different media to mimic different physiological states:

- LGSF-medium: Low-glucose, serum-free medium to support a keratocyte phenotype.

- NGSC-medium: Normal-glucose, serum-containing medium to support a fibroblastic phenotype.

- 2. Drug Treatment:

- Cells were treated with a concentration of 4 µM this compound (or duloxetine) for a period of 24 hours.

- 3. Gene & Protein Expression Analysis:

- Quantitative PCR (qPCR): Used to measure changes in messenger RNA (mRNA) levels of target genes (e.g., PAX6, TGF-β1, FOSL2, ACTA2A1, LUM, COL1A1, COL5A1, DSG1, FABP5, ADH7).

- Western Blot: Used to confirm changes in the corresponding protein levels.

- 4. Key Findings:

- In AN-LSCs cultured in LGSF-medium, this compound significantly increased PAX6 mRNA and decreased TGF-β1 and FOSL2 mRNA levels.

- The study concluded that this compound impacts gene expression in both healthy and aniridia-affected corneal cells, likely via the MAPK/ERK pathway.

References

- 1. This compound in the treatment of alcohol dependence [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Relapse Prevention in Abstinent Alcoholics [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound and Duloxetine on the Gene Expression of ... [pmc.ncbi.nlm.nih.gov]

- 4. as linear transmitters | eLife Signaling pathways [elifesciences.org]

ritanserin discovery and development

Experimental Evidence & Protocols

Key experiments demonstrating ritanserin's efficacy and mechanisms are summarized in the table below.

| Experimental Goal | Cell Lines / Model Used | Key Protocols & Methods | Critical Findings |

|---|

| Cell Viability & Apoptosis [1] | NSCLC (A549, H1650) and SCLC (H82) cells [1] | - WST-1 Proliferation Assay: Cells plated in 96-well plates, treated with this compound or DMSO vehicle for specified times, and viability measured via absorbance after adding WST-1 reagent [1].

- CaspaseGlo Apoptosis Assay: Cells treated in 96-well plates for 24 hours, followed by addition of CaspaseGlo reagent and luminescence measurement [1].

- Cell Counts: Trypan Blue exclusion in hemocytometer for counting viable cells after trypsinization [1]. | this compound induced apoptotic cell death in both NSCLC and SCLC cells in a serotonin-independent manner [1]. | | Target Identification (Chemoproteomics) [1] | Proteomes from A549 (NSCLC) and H82 (SCLC) cells [1] | - Quantitative Chemical Proteomics: Used desthiobiotin ATP acyl phosphate probe to label kinase ATP-binding sites. Competition with this compound revealed engaged targets [1].

- SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture): For quantitative comparison of this compound-bound kinases versus DMSO control [1].

- Liquid Chromatography-Mass Spectrometry (LC-MS) & Data Analysis: IP2 software for data search and R software for hierarchical clustering and heatmap visualization [1]. | Identified a broad kinase network. Showed polypharmacology in NSCLC but unexpected specificity for c-RAF in SCLC [1] [2]. | | Mechanism Validation (c-RAF Blockade) [1] | HEK293T cells transiently transfected with c-RAF plasmid [1] | - Phospho-MEK Assay of RAF Activity: Cells pretreated with this compound or vehicle, stimulated with Phorbol 12-myristate 13-acetate (PMA), and harvested for Western blot. Phospho-MEK (S217/S221) detected to measure downstream c-RAF pathway activation [1]. | this compound blocked c-RAF-mediated activation of the MEK/ERK pathway but did not inhibit B-RAF, indicating selective c-RAF targeting [1]. |

Signaling Pathways and Workflow

This compound exerts anticancer effects by simultaneously inhibiting multiple kinases in crucial cellular pathways, as illustrated below.

This compound simultaneously inhibits a network of kinases across multiple cellular pathways, collectively inducing apoptosis in cancer cells. [1] [2]

In Small Cell Lung Cancer (SCLC), this compound demonstrates a more focused mechanism by specifically targeting c-RAF and blocking the MAPK signaling pathway.

In SCLC, this compound specifically inhibits c-RAF activation, thereby blocking the downstream MEK/ERK oncogenic signaling pathway and leading to apoptosis. [1] [2]

Future Perspectives in Drug Repositioning

This compound presents a compelling case for drug repurposing in oncology. Its unique polypharmacology targeting a kinase network may help overcome drug resistance common with single-target agents [1]. The compound has a known human safety profile from previous clinical trials, which could potentially accelerate its translational path [1] [3]. Research is now focusing on developing this compound analogs with improved DGKα isoform specificity and potency for cancer treatment [3].

References

Comprehensive Technical Guide: Ritanserin as a Serotonin Receptor Antagonist

Introduction and Historical Context

Ritanserin (developmental code name R-55667) is a selective serotonin antagonist medication that has been extensively investigated for its potential therapeutic applications in neuropsychiatry and, more recently, in oncology and rare genetic disorders. Initially described as an anxiolytic, antidepressant, antiparkinsonian agent, and antihypertensive agent, this compound was chiefly investigated as a drug to treat insomnia, particularly for its ability to significantly enhance sleep quality by increasing slow wave sleep through potent and concomitant 5-HT2A and 5-HT2C receptor antagonism [1]. Despite promising pharmacological properties, this compound was never approved or marketed for medical use due to safety concerns, particularly dose-dependent QTc interval prolongation that increases the risk of life-threatening cardiac arrhythmias [2]. However, it remains an valuable research tool in neuroscience and has recently emerged as a candidate for drug repurposing in oncology and rare ocular diseases [1] [3].

The development of this compound represents an important milestone in neuropharmacology, particularly as the atypical antipsychotic risperidone was developed from this compound [1]. This historical significance underscores its role as a prototype compound that helped advance our understanding of serotonin receptor pharmacology and its therapeutic applications in central nervous system disorders.

Pharmacological Profile

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for specific serotonin receptor subtypes, with additional activity at other receptor targets:

Table 1: Receptor Binding Profile of this compound

| Receptor Target | Affinity (Ki value) | Relative Selectivity | Functional Activity |

|---|---|---|---|

| 5-HT2A | 0.3-0.45 nM [1] [4] | Primary target | Potent antagonist [1] |

| 5-HT2C | 0.71-6 nM [1] [4] | Primary target | Potent antagonist [1] |

| 5-HT1D | <1 μM [1] | Moderate affinity | Antagonist [1] |

| 5-HT2B | Not fully quantified | Moderate affinity | Antagonist [1] |

| 5-HT5A | Not fully quantified | Moderate affinity | Binds [1] |

| 5-HT6 | Not fully quantified | Moderate affinity | Binds [1] |

| 5-HT7 | Not fully quantified | Moderate affinity | Binds [1] |

| H1 (histamine) | ~39-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |

| D2 (dopamine) | ~77-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |

| α1-adrenergic | ~107-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |

| α2-adrenergic | ~166-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |

This compound demonstrates a slow dissociation rate from the 5-HT2 receptor, with a half-life of 160 minutes, compared to altanserin's 15 minutes, resulting in much greater target coverage and prolonged receptor occupancy [2]. This persistent antagonist binding is a property distinct from antagonist potency that contributes to its long-lasting pharmacological effects.

Pharmacokinetic Properties

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Characteristics | Clinical Relevance |

|---|---|---|

| Half-life | Approximately 40 hours [2] | Prolonged pharmacokinetic activity |

| QTc prolongation | Dose-dependent [2] | Limits clinical use, particularly at higher doses |

| Cardiac risk | Increased risk of life-threatening arrhythmias [2] | Primary reason for discontinuation from clinical development |

Mechanisms of Action

Serotonergic Pathways

This compound primarily functions as a potent and selective antagonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors widely distributed throughout the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and brainstem [2]. These receptors functionally interact with and modulate the activity of GABAergic, dopaminergic, and cholinergic neurons, thereby influencing multiple aspects of neurotransmission [2].

The 5-HT2A receptor antagonism underlines many of this compound's key effects, including its influence on sleep architecture, mood regulation, and sensorimotor processing. Blockade of 5-HT2A receptors also ameliorates extrapyramidal motor disorders associated with antipsychotic (dopamine D2 receptor antagonist) treatment and increases nigrostriatal neuronal firing in dopaminergic cells, suggesting anti-parkinsonian activity [2].

Key Signaling Pathways

Recent research has revealed that this compound also acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) [1]. As such, it may be used to treat certain types of glioblastoma and melanoma [1]. Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non-small cell lung cancer and small cell lung cancer cells [1].

In ocular research, this compound has been found to activate PAX6 production through the selective inactivation of the MEK/ERK signaling pathway [3]. This mechanism underlies its potential therapeutic application in congenital aniridia, where it can rescue PAX6 haploinsufficiency of mutant limbal cells, defective cell migration, and PAX6-target gene expression [3].

Illustration of this compound's primary serotonergic antagonism and secondary non-serotonergic mechanisms contributing to its diverse pharmacological effects.

Therapeutic Applications and Research Findings

Neuropsychiatric Disorders

Schizophrenia: this compound augmentation of antipsychotics has demonstrated effects predominantly on negative symptoms in patients poorly controlled on classical antipsychotic agents [2]. A double-blind randomized placebo-controlled study demonstrated that this compound significantly improved negative symptoms of schizophrenia [1]. Open-label trials of 20 mg this compound alone for 4 weeks showed improvement in both negative and positive symptoms [2].

Anxiety and Depression: this compound has been investigated in clinical trials for neuropsychiatric disorders including generalized anxiety disorder (GAD) and depression [2]. In generalized anxiety disorder, 10 mg this compound was as effective as 4 mg lorazepam in improving anxiety but tended to aggravate panic disorder [2]. The compound has also been studied in dysthymia and major depression, where it increased slow-wave sleep without consistently modifying other sleep variables [2].

Sleep Disorders: this compound has been administered to poor sleepers, patients with chronic primary insomnia, and psychiatric patients with GAD or mood disorders, resulting in significant increases in slow-wave sleep (SWS) and reductions in stage 2 sleep and awakenings [2]. In healthy volunteers, administration of 5 mg resulted in almost a 50% increase in subsequent nighttime SWS, without changes in total sleep time or sleep efficiency [2].

Substance Use Disorders

This compound has demonstrated potential in modulating drug-seeking behavior, particularly for alcohol. In animal models, this compound reduced alcohol intake and alcohol preference in a dose-related manner [5]. The activity of this compound started at doses ≥0.04 mg/kg and in the active dose range, this compound reduced alcohol intake by 46 to 67% and alcohol preference by 33 to 42% [5]. The effect of this compound on ethanol intake may be due to increased synaptic availability of 5-HT in the nucleus accumbens [6].

Despite promising preclinical data, this compound has not shown efficacy in the treatment of alcohol dependence in rigorously conducted clinical trials, and higher doses are precluded by its potential to cause dose-dependent prolongation of the QTc interval [2].

Oncology Applications

Recent research has identified this compound as a potent inhibitor of diacylglycerol kinase alpha (DGKα), enabling potential repurposing for oncology applications [1]. As such, it may be used to treat certain types of glioblastoma and melanoma [1]. It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others [1].

Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non-small cell lung cancer and small cell lung cancer cells [1]. A chemoproteomic study discovered that this compound targets a kinase network mediating apoptotic cell death of lung tumor cells [1].

Ocular Therapeutics

Recent high-throughput screening identified this compound as a promising candidate for treating congenital aniridia, a rare panocular disease causing progressive severe visual impairment and blindness [3] [7]. This compound can rescue PAX6 haploinsufficiency of mutant limbal cells, defective cell migration, and PAX6-target gene expression [3]. This effect occurs through the selective inactivation of the MEK/ERK signaling pathway [3].

In human limbal stromal cells from subjects with congenital aniridia, this compound treatment increased PAX6 messenger RNA (mRNA) and decreased TGF-β1 and FOSL2 mRNA levels [8]. These findings strongly suggest that repurposing this therapeutic molecule could be effective in preventing or treating existing blindness by restoring corneal transparency in aniridia patients [3].

Experimental Protocols and Methodologies

In Vitro Assessment of PAX6 Restoration in Ocular Cells

Cell Culture Conditions:

- Human mutant limbal epithelial stem cells or primary human limbal stromal cells from aniridia patients (AN-LSCs) and healthy controls [8] [7].

- Culture in either low-glucose serum-free (LGSF) medium to maintain keratocyte phenotype or normal-glucose serum-containing (NGSC) medium for fibroblastic phenotype [8].

- Cells are maintained under standard conditions (37°C, 5% CO2) [7].

Treatment Protocol:

- This compound is prepared as a stock solution and diluted to working concentration (typically 4 μM) [8].

- Cells are treated with this compound for 24 hours [8] [7].

- Control groups receive vehicle only.

Assessment Methods:

- Quantitative PCR (qPCR): Used to assess expression of PAX6, FOSL2, TGF-β1, ACTA2A1, LUM, COL1A1, COL5A1, DSG1, FABP5 and ADH7 [8].

- Western Blot Analysis: Protein extraction followed by electrophoresis and transfer membranes incubated with primary antibodies against PAX-6 (1:1000 dilution) and actin (1:500) as loading control [7].

- Functional Assays: Cell migration assays performed to assess recovery of normal limbal cell function [3].

In Vivo Assessment of Alcohol Intake Modulation

Animal Models:

- Genetically heterogeneous rats with developed preference for 3% ethanol [6] [5].

- After a period of forced exposure to alcohol, rats develop a preference for alcohol when given the choice to drink either an alcohol solution or water [5].

Dosing Protocol:

- This compound administered at doses ranging from 0.04 mg/kg to 1 mg/kg [6] [5].

- Appropriate vehicle control groups included.

- Both acute and chronic dosing regimens employed.

Behavioral Assessment:

- Alcohol and water consumption measured daily.

- Alcohol preference calculated as ratio of alcohol intake to total fluid intake.

- Body weight monitored to control for general health effects.

- In some experiments, 5-HTergic neurons are damaged by intracerebroventricular infusion of 5,7-dihydroxytryptamine (5,7-DHT) to confirm mechanism [6].

Oncological Efficacy Assessment

Cell Culture Models:

- Non-small cell lung cancer, small cell lung cancer, glioblastoma, and melanoma cell lines [1].

- Standard cell culture conditions appropriate for each cell type.

Treatment and Analysis:

- This compound administered at varying concentrations based on DGKα inhibition potency.

- Apoptosis assays performed to quantify cell death.

- Western blotting for c-RAF activation status and DGKα activity.

- Chemoproteomic profiling to identify kinase networks affected by this compound treatment [1].

Safety and Tolerability Profile

The primary safety concern with this compound is its potential to cause dose-dependent prolongation of the QTc interval on the electrocardiogram, which may increase the risk for life-threatening cardiac arrhythmias [2]. This cardiotoxicity risk has limited the use of higher doses in clinical settings and ultimately prevented its approval for medical use [2].

Despite these concerns, this compound has been shown to have neuroprotective properties in several models. Specifically, this compound mitigates neurotoxic effects caused by MDMA in cortical, striatal, and hippocampal neurons [2]. Additionally, clinical studies have reported that discontinuation after 8 weeks of treatment was not associated with withdrawal symptoms [2].

Conclusion and Future Perspectives

This compound remains a compound of significant research interest despite its failure to achieve regulatory approval for clinical use. Its well-characterized pharmacology as a potent 5-HT2A/2C receptor antagonist continues to make it a valuable tool for neuroscience research, while newly discovered mechanisms such as DGKα inhibition and MEK/ERK pathway repression have opened promising avenues for drug repurposing in oncology and rare diseases [1] [3].

Future research directions should focus on:

- Developing analogs with improved safety profiles,

- Exploring targeted delivery approaches to mitigate systemic toxicity,

- Conducting well-controlled clinical trials for repurposing opportunities, particularly in congenital aniridia and specific cancer subtypes.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound, a potent serotonin 2A receptor antagonist ... [pubmed.ncbi.nlm.nih.gov]

- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new therapeutic approach for drug abuse. ... [deepdyve.com]

- 6. Possible mechanism for the attenuation of ethanol intake... of action [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a potent serotonin 2A receptor antagonist ... [sciencedirect.com]

- 8. Effect of this compound and Duloxetine on the Gene Expression of ... [pmc.ncbi.nlm.nih.gov]

Primary Pharmacological Targets and Mechanisms

Ritanserin exerts its effects through several key targets, with DGKα inhibition representing its most investigated mechanism in recent cancer research.

| Target | Primary Known Action | Functional Outcome | Key Evidence/Context |

|---|---|---|---|

| 5-HT₂A/₂C Receptors | Potent inverse agonist/antagonist [1] | Modulates serotonin signaling; originally investigated for psychiatric disorders [2]. | |

| Diacylglycerol Kinase α (DGKα) | Inhibits kinase activity (IC₅₀ in sub-micromolar range) [3] | Increases diacylglycerol (DAG), decreases phosphatidic acid (PA); activates PKC, induces cancer cell death [4] [3]. | Core mechanism for anti-cancer & immunomodulatory effects [4] [5] [3]. |

| c-RAF Kinase | Inhibits kinase activity [1] | Blocks MAPK signaling pathway; contributes to anti-cancer activity, particularly in SCLC [1]. | This compound blocks c-RAF but not B-RAF activation of oncogenic pathways [1]. |

| Voltage-Gated Ca²⁺ Channels | Blocks CaV1.2 channels (Kr = 3.61 µM) [6] | Causes vascular smooth muscle relaxation; suggests potential for cardiovascular applications [6]. | Effect is use-dependent and shifts voltage-dependence of inactivation [6]. |

The following diagram illustrates the core signaling pathway affected by this compound's inhibition of its primary target, DGKα, and the consequent downstream effects that contribute to its anti-cancer properties:

Figure 1: this compound inhibits DGKα, altering DAG-PA balance to block cancer growth signals.

Experimental Evidence and Protocols

Recent studies provide robust evidence for this compound's efficacy, particularly in hematological cancers, supported by detailed experimental methodologies.

Anti-Cancer Efficacy in Acute Myeloid Leukemia (AML)

A 2023 study demonstrated that this compound inhibits AML progression in a dose- and time-dependent manner [4]. Key findings include:

- In Vitro Cytotoxicity: this compound significantly reduced cell viability and induced apoptosis in AML cell lines (Kasumi-1, KG-1α) and primary patient cells [4].

- In Vivo Efficacy: In xenograft mouse models, this compound (5 mg/kg/day, intraperitoneally) significantly suppressed tumor burden [4].

- Mechanistic Insights: this compound negatively regulated the JAK-STAT and MAPK signaling pathways through DGKα inhibition. This effect was synergistic with other targeted agents like chiauranib in lymphoma models [4] [7].

Core In Vitro Experimental Protocol

The following workflow outlines standard methodology used to evaluate this compound's cellular mechanisms:

Figure 2: Standard in vitro workflow to assess this compound effects on cancer cells.

- Cell Viability and Apoptosis: Cells are treated with this compound across a concentration range (e.g., 0-50 µM) for 24-72 hours. Viability is measured using assays like CCK-8, while apoptosis is quantified using flow cytometry with Annexin V/PI staining [4].

- Protein Analysis by Western Blot: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against targets like p-STAT3, p-ERK, cleaved PARP, and DGKα to confirm mechanism of action [4] [7].

Research Implications and Development Potential

This compound's unique polypharmacology presents distinct advantages and challenges for therapeutic development.

- Advantages for Repurposing: this compound has acceptable safety profiles in humans from previous clinical trials and exhibits high oral bioavailability, accelerating its potential transition into oncology clinical trials [4] [1].

- Challenge of Specificity: A major research focus is improving DGKα isoform selectivity. This compound analogs like JNJ-3790339 have been developed with higher potency and selectivity, helping to dissect specific biological roles and reduce off-target effects [5].

- Synergistic Combinations: Research shows this compound synergizes with other agents. Combining this compound with the multi-kinase inhibitor chiauranib resulted in synergistic lethality in transformed follicular lymphoma models by dual blockade of PI3K/AKT/mTOR and RAF/MEK/ERK pathways [7].

This compound has transformed from a serotonin receptor antagonist into a promising multi-target investigative tool, primarily for oncology and immunology. Its defined safety profile supports potential for rapid clinical translation.

References

- 1. Chemoproteomic Discovery of a this compound-Targeted ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Dual activities of this compound and R59022 as DGKα inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses acute myeloid leukemia by inhibiting ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of this compound analogs that display DGK isoform ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound blocks CaV1.2 channels in rat artery smooth muscles [pmc.ncbi.nlm.nih.gov]

- 7. DGKα inhibition enhances the antitumor effect of ... [link.springer.com]

Pharmacological Profile of Ritanserin

The table below summarizes the key affinity (Ki) values of ritanserin for the 5-HT2A receptor and other selected molecular targets.

| Receptor / Enzyme | Ki Value | Affinity Description | Primary Function |

|---|---|---|---|

| 5-HT2A Receptor | 0.45 nM [1] | High Affinity | Primary target; potent antagonist [1] |

| 5-HT2C Receptor | 0.71 nM [1] | High Affinity | Potent antagonist [1] |

| 5-HT1Dα Receptor | 7.30 (pKi) [2] | Moderate Affinity | Antagonist; allows discrimination from 5-HT1Dβ [2] |

| Diacylglycerol Kinase α (DGKα) | IC50 = 15 µM [3] | Low Potency | Inhibitor; explored in oncology research [1] [3] |

| Dopaminergic Receptors | IC50 = 69 nM [3] | Moderate Potency | Antagonist [3] |

The exceptional selectivity of this compound for 5-HT2A and 5-HT2C receptors is clear when compared to its affinity for other sites. Its affinity for histamine H1, dopamine D2, and α-adrenergic receptors is 39 to 166 times lower than for the 5-HT2A receptor [1].

Key Experimental Contexts

This compound's binding affinity was characterized using standard radioligand competition binding assays.

- Core Methodology: The Ki value of 0.45 nM for the 5-HT2A receptor was determined by competing this compound against the radiolabeled antagonist [³H]ketanserin in rat brain membrane preparations [1]. This method measures the ability of an unlabeled drug (this compound) to displace a radioactively tagged drug from the receptor, allowing for the calculation of binding affinity.

- Functional Correlation: The binding affinity is consistent with this compound's potent and long-acting antagonist activity in vivo [1].

Molecular Interaction and Signaling Pathway

This compound functions primarily as a 5-HT2A receptor antagonist. The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). The following diagram illustrates the constitutive signaling pathway and how this compound acts upon it.

This compound binds to the 5-HT2A receptor to block serotonin's action and constitutive receptor activity.

Research Applications of this compound

Although never marketed as a therapeutic drug, this compound is a foundational tool in biomedical research.

- Neuroscience Research: Due to its potent 5-HT2A/2C antagonism, this compound has been extensively used to study serotonin's role in sleep physiology (increasing slow-wave sleep) [1] [4], and in motor functions, showing improvement of Parkinson's disease-like symptoms in animal models [5].

- Oncology Research: this compound has been repurposed as a research tool in cancer biology. It acts as a potent inhibitor of Diacylglycerol Kinase alpha (DGKα) [1]. Inhibition of DGKα has been shown to induce apoptotic cell death in specific cancer types, such as glioblastoma, melanoma, and lung cancer [1]. This has made this compound a reference compound for developing novel DGKα inhibitors [1].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Ketanserin and this compound discriminate between ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – Knowledge and References [taylorandfrancis.com]

- 4. Role of 5 - HT receptor antagonists in the treatment of insomnia - PMC 2 A [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor antagonists improve motor impairments in ... [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Ritanserin

The table below summarizes the key receptor binding affinity (Ki) data for ritanserin.

| Receptor Type | Ki Value (nM) | Selectivity Ratio (vs. 5-HT2A) | Primary Assay & Experimental Notes |

|---|---|---|---|

| 5-HT2A | 0.45 nM [1] | (Reference) | Rat frontal cortex tissue; competitive binding assay [1] [2]. |

| 5-HT2C | 0.71 nM [1] | ~1.6-fold lower affinity | Rat frontal cortex tissue; high affinity for serotonin-S2 sites [1] [2]. |

| H1 (Histamine) | 17.55 nM [2] | 39-fold lower affinity | Guinea pig cerebellum; slow dissociation (t1/2 = 77 min) [2]. |

| D2 (Dopamine) | 34.65 nM [2] | 77-fold lower affinity | Rat striatum; rapid, fully competitive dissociation (t1/2 = 11 min) [2]. |

| α1 (Adrenergic) | 48.15 nM [2] | 107-fold lower affinity | Rat cortex [2]. |

| α2 (Adrenergic) | 74.7 nM [2] | 166-fold lower affinity | Rat cortex [2]. |

Core Experimental Protocol for Ki Determination

The foundational data for this compound's Ki values were established using radioligand binding assays on rat brain tissue [2].

- Tissue Preparation: Synaptosomal membranes (P2 fraction) are prepared from specific brain regions of rats, such as the frontal cortex (for 5-HT2 receptors) or striatum (for dopamine D2 receptors) [2].

- Radioligand and Incubation:

- For 5-HT2 receptors (5-HT2A/2C), [³H]Ketanserin is a commonly used radioligand [2] [3].

- Membranes are incubated with the radioligand and various concentrations of unlabeled this compound. A critical step noted in the original research is a 30-minute pre-incubation with this compound before adding the radioligand, which significantly increases its apparent inhibitory potency (IC50 decreases from 0.9 nM to 0.3 nM) [2].

- Measurement and Analysis: After incubation, bound and free radioligands are separated via rapid filtration. Specific binding is calculated, IC50 values are determined from competition curves, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation [2] [3].

Structural Basis of 5-HT2C Binding

High-resolution crystal structures reveal how this compound binds to the human 5-HT2C receptor [4].

- Binding Pose: this compound binds deeply within the orthosteric pocket of the receptor, approximately one helical turn deeper than agonists like ergotamine [4].

- Key Interactions:

- A salt bridge forms between the protonated nitrogen of this compound's piperidine ring and a conserved aspartate residue (D134³.³²) in the receptor [4].

- One of its 4-fluorophenyl groups is encased in a hydrophobic pocket, forming halogen-aromatic interactions with F223⁵.⁴⁷ and F320⁶.⁴⁴ [4].

- This fluorophenyl group also engages in aromatic stacking with W324⁶.⁴⁸ and F328⁶.⁵². The interaction with W324⁶.⁴⁸, the "toggle switch" residue, helps stabilize the receptor in an inactive conformation, explaining this compound's inverse agonist action [4].

The diagram below illustrates the key molecular interactions between this compound and the 5-HT2C receptor binding pocket.

Key molecular interactions stabilizing this compound in the 5-HT2C receptor binding pocket.

Research Applications & Polypharmacology

Beyond its primary mechanism, this compound's polypharmacology is relevant for research and therapeutic development.

- DGKα Inhibition in Oncology: this compound acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα), revealing potential for repurposing in treating glioblastoma, melanoma, and lung cancer. Its IC50 for DGKα is ~15 µM, much weaker than its 5-HT2C affinity, but its favorable pharmacokinetics make it a useful research tool and starting point for developing more selective DGKα inhibitors [1] [5] [6].

- Tool Compound in Neuropsychiatry: As a potent 5-HT2A/2C antagonist, this compound is widely used in animal and in vitro studies to investigate the roles of these receptors in conditions like depression, anxiety, substance abuse, and to modulate the effects of antipsychotics [7] [5] [3].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Receptor-binding properties in vitro and in vivo of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of haloperidol-induced catalepsy by a 5 - HT receptor... 2 C [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2C Receptor Structures Reveal the Structural Basis of ... [pmc.ncbi.nlm.nih.gov]

- 5. | CAS 87051-43-2 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 6. This compound – Knowledge and References [taylorandfrancis.com]

- 7. Controversies on the role of 5-HT2C receptors in ... [sciencedirect.com]

ritanserin receptor binding affinity

Primary Receptor Binding Profile

Ritanserin is characterized as a potent and long-acting serotonin antagonist [1]. Its binding profile is defined by a very strong affinity for specific serotonin receptor subtypes, with a key selectivity characteristic outlined below:

| Receptor | Binding Affinity | Notes |

|---|---|---|

| 5-HT2A | Very Strong Antagonism ( [1]) | Primary high-affinity target. |

| 5-HT2C | Very Strong Antagonism ( [1]) | Primary high-affinity target. |

A critical aspect of this compound's pharmacology is its selectivity. It displays little to no affinity for dopamine D2 receptors, which distinguishes it from many antipsychotics and is a key feature in its receptor binding profile [1].

Experimental Protocols for Binding Affinity

The following methodology, based on standard radioligand binding assays, is how the affinity data for a drug like this compound would be determined.

Core Protocol: Radioligand Receptor Binding Assay

This experiment measures the affinity (Ki or IC50) of this compound for a target receptor by assessing its ability to compete with a known radioactive ligand (radioligand) [2] [3].

- 1. Receptor Preparation: Cell membranes expressing the human 5-HT2A or 5-HT2C receptors are harvested. The membrane protein concentration is determined and diluted, typically to around 100-200 μg per assay tube, to ensure the binding is not limited by the receptor concentration [3].

- 2. Incubation:

- The membrane preparation is incubated with a fixed concentration of a radioligand that binds to the serotonin receptor (e.g., [³H]Ketanserin for 5-HT2A).

- Increasing concentrations of unlabeled this compound are added to the reaction mixture to generate a competition curve.

- A "nonspecific binding" tube includes a large excess (e.g., 100 μM) of a known, potent antagonist (e.g., mianserin) to define binding that is not to the specific receptor of interest.

- The incubation is carried out in an appropriate buffer (e.g., Tris-HCl, 50 mM, pH 7.4) at a specific temperature (e.g., 30°C) until equilibrium is reached, often around 30-60 minutes [3].

- 3. Separation and Measurement: The reaction is stopped by rapid filtration or centrifugation to separate the receptor-bound radioligand from the free one. The resulting pellet's radioactivity is measured using a liquid scintillation counter [3].

- 4. Data Analysis:

- Specific Binding is calculated as Total Binding minus Nonspecific Binding.

- A competition curve is generated by plotting the percentage of specific radioligand binding against the logarithm of the this compound concentration.

- The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve.

- The Inhibition Constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant [3].

Experimental workflow for determining receptor binding affinity via radioligand competition assay.

Supporting Experiment: Functional Activity Assay

A binding assay confirms affinity but not a drug's functional effect (agonist, antagonist). This is determined by assays like a miniG protein recruitment assay [4].

- Objective: To confirm that this compound acts as an antagonist at the 5-HT2A/2C receptors.

- Method: A cell line is engineered to express the target receptor (e.g., 5-HT2A) linked to a reporting system. The cells are stimulated with a known serotonin receptor agonist, both alone and in the presence of this compound. If this compound is an antagonist, it will shift the agonist's concentration-response curve to the right without depressing the maximum effect, allowing for the calculation of a functional antagonism constant (pKb) [4].

Key Interpretations and Clinical Context

- Significance of 5-HT2A/2C Antagonism: Blocking these receptors is associated with effects on sleep, mood, and perception, and may mitigate certain side effects (like extrapyramidal symptoms) associated with dopamine blockade in antipsychotics [1].

- Importance of Selectivity: this compound's lack of significant affinity for dopamine D2 receptors is a key differentiator. Many other antipsychotics (e.g., risperidone, olanzapine) bind to both 5-HT2A and D2 receptors, a profile known as the "serotonin-dopamine antagonist" hypothesis [1].

References

- 1. Antipsychotic Drugs: From Receptor-binding Profiles to ... [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay ... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Tritiated Radioligand with High Affinity and ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: From Serotonin to DGKα Inhibition

Ritanserin's mechanism varies by biological context. The following diagram illustrates its two primary, context-dependent mechanisms of action.

Overview of Key Experimental Evidence

The following table summarizes the methodologies and key findings from pivotal studies on this compound.

| Disease Model | Experimental Model & Cell Lines | Key In-Vitro Methods | Key In-Vivo Model | Major Findings |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) [1] | Cell lines: Kasumi-1, KG-1α; Primary human AML cells [1] | CCK-8 cell viability assay, Annexin V/PI apoptosis assay, Western blotting [1] | NOD-PRKDC/IL-2RG/mouse xenograft [1] | Inhibited cell proliferation, induced apoptosis; suppressed tumor growth in vivo; DGKα expression correlated with poor survival [1]. |

| Glioblastoma & Melanoma [2] | Not specified in detail; research referenced as identifying this compound's role [2] | Not specified in detail [2] | Not specified [2] | Acts as a potent DGKα inhibitor; potential for treating specific cancer types [2]. |

| Congenital Aniridia [3] | Mutant human limbal epithelial cells (LECs) [3] | qPCR, Western blotting, cell migration assays [3] | Not applicable (in-vitro study) [3] | Rescued PAX6 haploinsufficiency, improved cell migration, restored target gene expression via MEK/ERK pathway suppression [3]. |

| Aniridia-associated Keratopathy [4] | Primary human limbal stromal cells (LSCs) from aniridia patients and healthy subjects [4] | qPCR, Western blotting [4] | Not applicable (in-vitro study) [4] | Altered expression of PAX6, TGF-β1, and keratocyte markers; potential impact on corneal stromal wound healing [4]. |

Research Applications and Potential

This compound is being investigated for repurposing in several areas:

- Oncology: Primarily for its DGKα inhibitory activity, which blocks pro-survival signals in cancer cells and enhances antitumor immunity [1] [5] [2].

- Ophthalmology: For congenital aniridia and aniridia-associated keratopathy, where it restores PAX6 function and improves corneal transparency [4] [3].

- Neuroscience: Its potent 5-HT₂ₐ/₂c antagonism remains a valuable tool for probing serotonin systems, despite its discontinued clinical development for psychiatric use [2] [6].

Important Research Considerations

For your work, note that this compound is not an approved drug and is used for research purposes only [2] [7]. Its affinity for multiple targets (polypharmacology) requires careful experimental design, including the use of selective controls like ketanserin to distinguish 5-HT₂ₐ effects from DGKα effects [5].

References

- 1. This compound suppresses acute myeloid leukemia by inhibiting ... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [web.archive.org]

- 3. This compound, a potent serotonin 2A receptor antagonist ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound and Duloxetine on the Gene Expression of ... [pmc.ncbi.nlm.nih.gov]

- 5. The Ligand Binding Landscape of Diacylglycerol Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound (R 55667) | Histamine Receptor Inhibitor [medchemexpress.com]

ritanserin R55667 development code

Core Pharmacology and Properties

Ritanserin is characterized by its potent and selective action on specific serotonin receptors.

Table 1: Pharmacodynamic Profile of this compound

| Receptor / Target | Affinity / Potency (IC50 or Ki) | Primary Action | Research & Therapeutic Implications |

|---|---|---|---|

| 5-HT2A Receptor | Ki = 0.45 nM; IC50 = 0.9 nM [1] [2] | Potent antagonist [1] | Investigation for schizophrenia (negative symptoms), sleep enhancement (increases slow-wave sleep) [1]. |

| 5-HT2C Receptor | Ki = 0.71 nM [1] | Potent antagonist [1] | Potential anxiolytic and antidepressant effects [1]. |

| Diacylglycerol Kinase α (DGKα) | IC50 = 16.7 µM (cellular assay) [2] | Potent inhibitor [1] | Investigated for cancer therapy (glioblastoma, melanoma, lung cancer) [1]. |

| Other Receptors (H1, D2, α1/α2-adrenergic) | 39- to 166-fold lower affinity than 5-HT2A [1] | Weak antagonist [3] | Demonstrates selectivity, reducing potential for side effects mediated by these receptors [1]. |

Table 2: Chemical and Preclinical Data

| Property | Detail |

|---|---|

| Molecular Formula / Weight | C27H25F2N3OS / 477.57 g·mol⁻¹ [1] |

| CAS Number | 87051-43-2 [4] |

| Melting Point | 145.5 °C [4] |

| Solubility | >10 mg/mL in methanol; soluble in DMSO (52.35 mM) [4] [2] |

| In Vivo Efficacy (Animal Models) | • Blocks 5-HTP-induced head twitches in rats (10 mg/kg) [3]. • Long-acting 5-HT2A occupancy (>70% for 48 h post-subcutaneous administration in rats/guinea pigs at 2.5 mg/kg) [3]. • Slows xenograft tumor growth in mice (A549 lung cancer cells, 10 mg/mice) [2]. | | Acute Toxicity (LD50, oral, rat) | ~956 mg/kg [4] |

Development History and Rationale for Research Repurposing

This compound was initially investigated in clinical trials for conditions including insomnia, depression, anxiety, schizophrenia, and migraine [1]. A key reason it was never marketed was due to unrevealed safety problems that halted its clinical development for these indications [1] [5].

- From this compound to Risperidone: this compound's pharmacophore was used as a chemical starting point. Researchers combined its potent 5-HT2A antagonism with dopamine D2 antagonism, leading to the development of the atypical antipsychotic risperidone [1] [6].

- Repurposing for Oncology: The safety liabilities that ended this compound's development as a neurologic drug have led to its investigation in oncology. It has been identified as a potent inhibitor of Diacylglycerol kinase alpha (DGKα) and has been shown to block c-RAF activation, inducing apoptotic cell death in non-small cell lung cancer, small cell lung cancer, glioblastoma, and melanoma [1].

Key Research Applications and Experimental Insights

Serotonin Receptor Research

This compound is a reference standard for selective 5-HT2A/2C antagonism.

- Experimental Protocol (In Vitro Binding): A common method is a radioligand binding assay to determine receptor affinity (Ki) and selectivity. This compound exhibits high selectivity for 5-HT2A over 5-HT1 receptors (IC50s = 0.9 nM and >1000 nM, respectively) [3].

- Experimental Protocol (In Vivo Functional Assay): The 5-HTP-induced head twitch test in rodents is used. Administer 10 mg/kg this compound to rats to block head twitches induced by a serotonin precursor, demonstrating 5-HT2A antagonism in vivo [3].

Oncology Research

This compound's anticancer activity is primarily linked to DGKα inhibition.

Mechanism of Action in Cancer Research

- Experimental Protocol (In Vitro Cytotoxicity): Treat cultured non-small cell lung cancer (NSCLC) or small cell lung cancer (SCLC) cells with this compound. Measure c-RAF activation and induction of apoptotic cell death via assays like Western Blot and flow cytometry with Annexin V staining [1].

- Experimental Protocol (In Vivo Xenograft Model): The study involved injecting A549 lung cancer cells into mice to form tumors. This compound was administered at 10 mg per mouse daily for 15 days, which significantly slowed tumor growth [2].

Critical Notes for Researchers

- Regulatory Status: this compound is not approved for medical use and is for research use only [1] [2]. It is a controlled substance in some territories [2].

- Safety Data Sheet (SDS): Consult the SDS for handling. The compound may cause skin, eye, and respiratory irritation (GHS hazard codes: H315, H319, H335) [4].

- Commercial Availability: It is available from biochemical suppliers (e.g., Cayman Chemical, MedChemExpress, Sigma-Aldrich) in various quantities for research [3] [4] [2].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound (R 55667) | Histamine Receptor Inhibitor [medchemexpress.com]

- 3. This compound - Biochemicals - CAT N°: 21374 [bertin-bioreagent.com]

- 4. This compound | 87051-43-2 [amp.chemicalbook.com]

- 5. This compound [sriramchem.com]

- 6. Drug treatment of the negative symptoms of schizophrenia [sciencedirect.com]

Solubility Data and Solution Preparation

The most detailed solubility data comes from a commercial supplier's assay guide. The following table summarizes the available quantitative data for preparing ritanserin stock solutions [1].

| Solvent | Solubility | Conditions / Notes |

|---|---|---|

| DMSO | ≥ 25 mg/mL (52.35 mM) | Solution may require ultrasonication; the solvent is hygroscopic and can impact solubility, requiring use of newly opened DMSO [1]. |

| Water | < 0.1 mg/mL | Practically insoluble [1]. |

| In Vivo Formulation | ≥ 2.08 mg/mL (4.36 mM) in 10% DMSO + 90% Corn Oil | Forms a clear solution; careful selection advised for administration periods over half a month [1]. |

For in vivo studies, one research publication detailed a specific formulation: this compound was first dissolved in DMSO and then diluted with a 0.3% (w/v) CMC-Na (sodium carboxymethyl cellulose) suspension for intraperitoneal injection in mouse models [2].

Experimental Protocols from Research

The provided search results include several key experiments that detail how this compound is handled in a research context.

Cell-Based Assays for PAX6 Rescue in Aniridia Research

This protocol is used to study this compound's potential to treat aniridia by rescuing PAX6 gene function [3] [4].

- Cell Line: TRE-tomato-HEK cells (genetically engineered with a PAX6-responsive reporter element).

- Cell Seeding: Seeds cells into 384-well black plates pre-coated with Poly-d-Lysine.

- Compound Treatment: Adds this compound at a concentration of 10 μM for 24 hours.

- Controls: Uses recombinant PAX6 protein (8 μg/mL) as a positive control and DMSO (0.1%) as a negative control.

- Analysis: After 24 hours, stains cells with Hoechst (nucleus) and Calcein AM green (cytoplasm) and images them using a high-content analyzer (e.g., InCell2200). The intensity of the tdTomato reporter signal is quantified to measure PAX6 activity.

qRT-PCR Analysis of Gene Expression

This method is used to validate changes in gene expression after this compound treatment [5] [4].

- Cell Treatment: Treats cells with 1 μM or 4 μM of this compound (or a DMSO control) for 24 hours.

- RNA Extraction: Harvests cells and extracts RNA using a commercial kit (e.g., RNEasy Mini kit).

- cDNA Synthesis: Synthesizes cDNA from 1 μg of RNA using a reverse transcription kit (e.g., iScript cDNA synthesis kit).

- Quantitative PCR: Performs qPCR in triplicate using a SYBR Green master mix. Gene expression is calculated using the 2–ΔΔCt method, normalized to a housekeeping gene (e.g., B2M).

In Vivo Anti-Cancer Efficacy in Mouse Models

This protocol assesses the effect of this compound on tumor growth in vivo [1] [2].

- Xenograft Model: Injects tumor cells (e.g., A549 lung cancer cells or Kasumi-1 leukemia cells) into mice to form xenograft tumors.

- Dosing Regimen: Administers this compound via intraperitoneal injection at 5-10 mg/kg daily.

- Duration: Continues treatment for 15 days to several weeks.

- Assessment: Measures tumor growth over time to evaluate the compound's efficacy.

Key Research Applications and Signaling Pathways

This compound is primarily investigated as a potent and selective serotonin 5-HT2 receptor antagonist [6] [7] [1]. Current research explores its potential for drug repurposing, focusing on two main mechanisms, as illustrated below [8] [9] [3]:

Research on this compound's two primary mechanisms of action.

- Ocular Therapy (Aniridia): this compound rescues PAX6 haploinsufficiency in limbal epithelial cells by repressing the MEK/ERK signaling pathway, offering a potential therapy for aniridia-associated keratopathy [5] [8] [3].

- Oncology: this compound inhibits diacylglycerol kinase α (DGKα) and c-RAF, disrupting the Jak-Stat/MAPK signaling pathways, which suppresses cancer cell proliferation and induces apoptosis in models of glioblastoma, lung cancer, and acute myeloid leukemia (AML) [9] [2].

Key Takeaways for Researchers

- Solvents: DMSO is a standard solvent for preparing concentrated this compound stock solutions for in vitro work.

- Ethanol Data: Specific solubility data in ethanol is unavailable in the current search results; you may need to consult other technical databases or conduct experimental validation.

- Handling: this compound solutions should be prepared freshly and handled carefully, noting the potential impact of hygroscopic DMSO on solubility.

- Research Use: this compound remains an investigational compound with promising repurposing potential in preclinical models, primarily for ocular diseases and oncology.

References

- 1. This compound (R 55667) | Histamine Receptor Inhibitor [medchemexpress.com]

- 2. This compound suppresses acute myeloid leukemia by ... [link.springer.com]

- 3. This compound, a potent serotonin 2A receptor antagonist ... [sciencedirect.com]

- 4. | 5-HT2, serotonin-2 antagonist | InvivoChem this compound [invivochem.com]

- 5. Effect of this compound and Duloxetine on the Gene Expression of ... [pmc.ncbi.nlm.nih.gov]

- 6. | CAS 87051-43-2 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. This compound, a potent serotonin 2A receptor antagonist ... [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoproteomic Discovery of a this compound-Targeted ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Ritanserin Dose-Response Studies in Therapeutic Development

Introduction to Ritanserin and Its Pharmacological Profile

This compound is a potent serotonin antagonist with high selectivity for 5-HT₂A and 5-HT₂C receptor subtypes, initially developed for psychiatric and neurological conditions. Beyond its serotonergic activity, this compound has been identified as a specific inhibitor of diacylglycerol kinase alpha (DGKα), expanding its potential therapeutic applications to oncology and rare diseases. This dual mechanism underpins its diverse physiological effects, ranging from sleep modulation to anti-tumor activity. The drug exhibits favorable oral bioavailability and has demonstrated a well-tolerated safety profile in clinical studies, making it an attractive candidate for drug repurposing initiatives.

Recent research has revealed this compound's ability to influence critical cellular signaling pathways, including MAPK/ERK, JAK-STAT, and PLD-mediated signaling, providing mechanistic insights into its therapeutic effects. These properties have prompted investigation into this compound's potential for treating conditions as diverse as acute myeloid leukemia, aniridia-related keratopathy, and substance use disorders. The compound's dose-dependent effects have been documented across multiple biological systems, necessitating standardized protocols for evaluating its efficacy in various therapeutic contexts. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's dose-response relationships in preclinical and clinical settings.

This compound Dose-Response Relationships Across Therapeutic Areas

Sleep Modulation and Neurological Effects

This compound demonstrates a clear dose-response relationship in sleep modulation, particularly in enhancing slow-wave sleep (SWS). In a randomized, double-blind, placebo-controlled crossover study with twelve normal volunteers, this compound administered at doses of 1 mg, 3 mg, 10 mg, and 30 mg produced dose-dependent increases in SWS duration. Higher doses evoked progressively greater enhancement of SWS, with 10 mg diazepam used as an active comparator. This seminal study established the foundational dose-response relationship for this compound's effects on sleep architecture [1]. The dose-dependent effects on sleep have been replicated in special populations, including patients with narcolepsy and dysthymia, though with varying therapeutic outcomes across conditions.

- Clinical Dose Range: 1-30 mg daily

- Optimal Sleep Effects: Higher doses (10-30 mg) produce maximal slow-wave sleep enhancement

- Therapeutic Considerations: Long elimination half-life (approximately 40 hours) necessitates careful dosing schedule design and creates potential for rebound effects upon discontinuation [2]

Oncology Applications

In acute myeloid leukemia (AML) models, this compound demonstrates potent anti-proliferative activity through its DGKα inhibitory effects. In vitro studies using multiple AML cell lines (Kasumi-1 and KG-1α) show that this compound inhibits AML progression in dose- and time-dependent manners. Anti-leukemic effects become significant at concentrations ranging from 5-20 μM across 24-72 hour treatment periods. These findings have been validated in xenograft mouse models, where this compound administered at 5 mg/kg/day significantly reduced leukemia burden [3].

Table 1: Dose-Dependent Effects of this compound in Various Disease Models

| Therapeutic Area | Effective Dose Range | Key Response Parameters | Model System |

|---|---|---|---|

| Sleep Enhancement | 1-30 mg | Increased slow-wave sleep duration | Human clinical trial |

| AML Treatment | 5-20 μM | Reduced cell viability, increased apoptosis | Cell lines (Kasumi-1, KG-1α) |

| AML Treatment | 5 mg/kg/day | Reduced tumor burden | Mouse xenograft |

| Aniridia Therapy | 10-20 μM | PAX6 restoration, improved cell migration | Human limbal stem cells |

Ocular Disease Applications

In congenital aniridia models, this compound rescues PAX6 haploinsufficiency in a concentration-dependent manner. Treatment of mutant limbal cells with this compound (10-20 μM) effectively restores PAX6 production and improves cellular migration capacity. These effects are mediated through this compound's ability to selectively inactivate the MEK/ERK signaling pathway, demonstrating its utility in addressing the underlying molecular pathology of this rare eye disease [4].

Experimental Protocols for this compound Dose-Response Studies

In Vitro Cell Viability and Apoptosis Assay (AML Model)

3.1.1 Materials and Reagents

- Cell Lines: Human AML cell lines (Kasumi-1, KG-1α)

- Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin

- This compound Preparation: Dissolve in DMSO to create 10 mM stock solution; further dilute in culture medium for working concentrations

- Assay Kits: Cell Counting Kit-8 (CCK-8) for viability; Annexin V/PI apoptosis detection kit

3.1.2 Procedure

- Cell Seeding: Seed AML cells at 1 × 10⁴ cells per well in 96-well plates with 100 μL complete medium

- Treatment Application: Add this compound to achieve final concentrations (0, 1, 5, 10, 20 μM) in triplicate wells

- Incubation: Maintain cells at 37°C in 5% CO₂ for 24, 48, and 72 hours

- Viability Assessment: Add 10 μL CCK-8 solution to each well; incubate 2-4 hours; measure absorbance at 450 nm

- Apoptosis Analysis: Harvest cells after treatment; stain with Annexin V/FITC and propidium iodide; analyze by flow cytometry

- Data Analysis: Calculate percentage viability relative to DMSO control; determine IC₅₀ values using nonlinear regression

3.1.3 Key Parameters

- Time Points: 24, 48, and 72 hours for comprehensive kinetics

- Quality Controls: Include DMSO vehicle controls and untreated controls

- Validation: Confirm results with multiple AML cell lines and primary patient samples

In Vivo Anti-Leukemia Efficacy Protocol

3.2.1 Animal Model Preparation

- Irradiation: Subject 6-week-old female NOD-PRKDC/IL-2RG/mice to 1 Gy irradiation

- Cell Injection: Intravenously inject 2 × 10⁶ Kasumi-1 cells via tail vein

- Randomization: One week post-engraftment, randomize mice into two groups (n=8 per group)

3.2.2 Dosing and Administration

- Formulation: Prepare this compound in 0.3% (w/v) sodium carboxymethyl cellulose (CMC-Na) suspension

- Dosing Regimen: Administer 5 mg/kg/day this compound or vehicle control via intraperitoneal injection

- Treatment Duration: Continue dosing for two successive weeks

- Monitoring: Assess leukemia burden through bioluminescent imaging or peripheral blood counts

3.2.3 Endpoint Analysis

- Tumor Burden: Quantify leukemic infiltration in bone marrow, spleen, and peripheral blood

- Histopathology: Examine tissue sections for morphological evidence of disease

- Molecular Analysis: Evaluate DGKα downstream signaling in harvested tissues

Molecular Mechanism Elucidation Protocol

3.3.1 Western Blot Analysis for Pathway Inhibition

- Protein Extraction: Lyse this compound-treated cells in RIPA buffer with protease and phosphatase inhibitors

- Separation: Resolve 20-30 μg protein by SDS-PAGE (8-12% gels)

- Transfer: Electroblot to PVDF membranes; block with 5% non-fat milk

- Antibody Probing: Incubate with primary antibodies against:

- DGKα, p-ERK, ERK, p-MEK, MEK

- JAK-STAT pathway components (JAK1, JAK3, STAT3, p-STAT3, STAT5, p-STAT5)

- Apoptosis markers (PARP, cleaved PARP, caspase-3)

- Detection: Use HRP-conjugated secondary antibodies with ECL detection

- Quantification: Normalize to GAPDH or other housekeeping proteins

3.3.2 Rescue Experiments

- Pathway Activation: Co-treat with specific agonists:

- SphK1 agonist K6PC-5 (2 μM)

- MEK/ERK agonist C16-PAF (1 μM)

- JAK/STAT agonist RO8191 (10 nM)

- Functional Assessment: Repeat viability and apoptosis assays with pathway agonists

- Mechanistic Confirmation: Verify pathway specificity through phosphoprotein profiling

Table 2: this compound Dosing Regimens for Preclinical Studies

| Study Type | Model System | Dose/Concentration | Administration | Duration |

|---|---|---|---|---|

| In vitro anti-AML | Cell lines | 1-20 μM | Culture medium | 24-72 hours |

| In vivo anti-AML | Mouse xenograft | 5 mg/kg/day | Intraperitoneal | 2 weeks |

| Molecular studies | Cell lines | 10-20 μM | Culture medium | 24-48 hours |

| Ocular therapy | Limbal stem cells | 10-20 μM | Culture medium | 24-72 hours |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse therapeutic effects through multiple interconnected signaling pathways. As a serotonin receptor antagonist, it primarily blocks 5-HT₂A and 5-HT₂C receptors, which modulates sleep architecture and potentially influences reward pathways. More recently, its function as a DGKα inhibitor has been elucidated, revealing novel mechanisms in oncology and rare diseases. DGKα phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), and this compound's inhibition of this enzyme affects downstream signaling cascades including PLD, MAPK/ERK, and JAK-STAT pathways.

In AML models, this compound negatively regulates SphK1 expression through PLD signaling while simultaneously inhibiting Jak-Stat and MAPK signaling pathways via DGKα inhibition. This multi-pathway approach disrupts survival signals in leukemic cells, leading to cell cycle arrest and apoptosis. In ocular disease models, this compound activates PAX6 production through selective inactivation of the MEK/ERK signaling pathway, demonstrating tissue-specific pathway modulation. The following diagram illustrates this compound's primary mechanisms of action:

Diagram 1: this compound's signaling pathways and biological effects. This compound primarily targets 5-HT₂A, 5-HT₂C receptors and DGKα enzyme, leading to diverse downstream effects through multiple signaling pathways.

The dose-dependent nature of these pathway modulations is critical to their therapeutic application. Lower this compound concentrations may preferentially affect serotonergic signaling, while higher concentrations are required for effective DGKα inhibition and subsequent pathway modulation. Understanding these concentration-response relationships enables researchers to optimize dosing for specific therapeutic endpoints.

Data Analysis and Interpretation Guidelines

Dose-Response Curve Fitting

- Model Selection: Use four-parameter logistic (4PL) nonlinear regression models for sigmoidal dose-response curves

- Parameter Calculation: Determine IC₅₀/EC₅₀ values with 95% confidence intervals

- Quality Metrics: Assess goodness-of-fit using R² values and residual analysis

Statistical Considerations

- Replication: Minimum of three independent experiments with technical triplicates

- Multiple Comparisons: Apply appropriate corrections (e.g., Tukey, Bonferroni) for multi-dose analyses

- Power Analysis: Ensure sufficient sample sizes to detect clinically relevant effect sizes

Translational Correlation

- Plasma Exposure: Relate in vitro effective concentrations to achievable plasma levels in preclinical models

- Target Engagement: Verify pathway modulation at efficacious doses through biomarker assessment

- Therapeutic Index: Compare efficacy concentrations to toxicity thresholds

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with applications spanning multiple disease areas. The well-defined dose-response relationships established in sleep studies provide a foundation for investigating its efficacy in oncology and rare diseases. The protocols outlined herein enable standardized assessment of this compound's effects across different biological systems, facilitating comparison of results across research groups and therapeutic areas.

Future studies should focus on optimizing dosing regimens for specific indications, exploring combination therapies, and further elucidating the temporal dynamics of pathway modulation. The repurposing potential of this compound warrants continued investigation through well-designed clinical trials that incorporate biomarker assessments to verify target engagement. As research progresses, these application notes and protocols will serve as living documents to be updated with emerging evidence regarding this compound's mechanisms and therapeutic applications.

References

- 1. A dose-response study examining the effects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound suppresses acute myeloid leukemia by inhibiting ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent serotonin 2A receptor antagonist ... [pubmed.ncbi.nlm.nih.gov]

Ritanserin Application Notes and Protocols: Slow Wave Sleep Enhancement and Research Applications

Introduction to Ritanserin and Slow Wave Sleep

This compound is a selective serotonin antagonist with particularly high affinity for 5-HT2A (Ki = 0.45 nM) and 5-HT2C (Ki = 0.71 nM) receptor subtypes [1]. Initially developed as a potential therapeutic for insomnia, depression, and anxiety, it was never marketed for medical use due to safety concerns but remains an important research tool in neuroscience and sleep pharmacology [1]. The drug's most notable pharmacological effect is the significant enhancement of slow wave sleep (SWS), also known as deep sleep, which constitutes stages 3 and 4 of non-REM sleep and is characterized by high-voltage, synchronized electroencephalographic (EEG) waveforms [2]. SWS has been hypothesized to be a time of heightened neurophysiological restoration and is regulated by a homeostatic process that reflects prior wakefulness duration [2].

The discovery that this compound substantially increases SWS duration in humans [3] [4] has established it as a prototypical compound for studying serotonin-mediated sleep regulation mechanisms. Beyond its sleep-enhancing properties, recent research has identified this compound as a potent inhibitor of diacylglycerol kinase alpha (DGKα), leading to investigations of its potential applications in oncology [1] [5]. These diverse pharmacological activities make this compound a valuable compound for exploring the role of serotonin receptors in sleep-wake regulation and disease pathophysiology.

Mechanisms of Action

Primary Serotonergic Mechanisms

The serotonergic system plays a crucial role in sleep-wake regulation, with serotonin historically characterized as a "wakefulness" neurotransmitter [7]. However, this simplistic view has been refined through the study of 5-HT2 receptor antagonists, which demonstrate that specific serotonin receptor subtypes mediate different aspects of sleep architecture. This compound's SWS-enhancing effects result from the disinhibition of sleep-promoting circuits rather than direct agonistic activity, effectively removing a tonic inhibitory influence on SWS generation [8]. This mechanism differs fundamentally from GABAergic sleep agents such as benzodiazepines, which primarily enhance light sleep stages rather than deep sleep.

Additional Molecular Targets

Beyond its serotonergic activity, this compound has been identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα) [1] [5], an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This activity has significant implications for cell signaling pathways, particularly in the context of cancer biology, as both DAG and PA function as important lipid second messengers [5]. Through DGKα inhibition, this compound affects multiple signaling pathways, including:

- PLD signaling pathway negative regulation

- JAK-STAT signaling inhibition

- MAPK pathway suppression [5]

This DGKα inhibitory activity has led to the investigation of this compound as a potential therapeutic agent in various cancers, including glioblastoma, melanoma, and acute myeloid leukemia (AML) [1] [5]. The compound's ability to inhibit DGKα and subsequently negatively regulate SphK1 expression through PLD signaling may contribute to its anti-tumor effects observed in preclinical models [5].

Table 1: this compound's Primary Molecular Targets and Functional Consequences

| Molecular Target | Affinity (Ki) | Primary Functional Consequences | Research Implications |

|---|---|---|---|

| 5-HT2A Receptor | 0.45 nM | SWS enhancement; possible mood modulation | Sleep architecture studies; psychiatric therapeutic development |

| 5-HT2C Receptor | 0.71 nM | Primary SWS enhancement; appetite regulation | Sleep pharmacology; metabolic disorder research |

| DGKα Enzyme | Not fully characterized | Inhibition of cancer cell proliferation; immunomodulation | Oncology research; cancer therapeutic development |

| 5-HT2B Receptor | Not specified | Uncertain sleep effects; possible cardiac development role | Limited application due to safety concerns |

Signaling Pathways

The following diagram illustrates this compound's primary molecular targets and their downstream effects on sleep regulation and cancer cell proliferation:

Quantitative Effects on Slow Wave Sleep

Human Studies

This compound demonstrates a clear dose-response relationship for SWS enhancement in human subjects [4]. In a randomized, double-blind, placebo-controlled crossover study with twelve normal volunteers, this compound administration resulted in dose-dependent increases in SWS duration across a dose range of 1 mg to 30 mg [4]. The magnitude of SWS enhancement observed with this compound significantly exceeds that of other serotonergic antagonists, with a 51.4% increase in SWS compared to 17.2-24.4% increases observed with ketanserin at doses of 20-40 mg [6].

The chronicity of administration appears to influence the persistence of this compound's effects on different physiological systems. In a study of chronic this compound administration over two weeks, the enhancement of SWS was maintained throughout the treatment period without evidence of tolerance [9]. However, the prolactin response to L-tryptophan challenge, which was augmented following acute this compound administration, returned to baseline levels with chronic treatment, suggesting adaptation occurs in certain 5-HT-mediated neuroendocrine responses despite persistent effects on sleep architecture [9].

Table 2: Quantitative Effects of this compound on Slow Wave Sleep in Human Studies

| Study Design | Dose/Regimen | SWS Increase | Additional Effects | Reference |

|---|---|---|---|---|

| Acute administration in healthy volunteers | 5 mg single dose | 51.4% | - | [6] |

| Dose-response study (placebo-controlled crossover) | 1-30 mg range | Dose-dependent | Maximal effect at higher doses | [4] |

| Chronic administration (2 weeks) | 5 mg repeated | Sustained enhancement | Neuroendocrine adaptation | [9] |

| Sleep restriction paradigm (comparator) | Tiagabine 8 mg | +29.1 min (+40.9%) | Improved PVT performance | [2] |

Comparative Pharmacology with Other SWS-Enhancing Agents

This compound belongs to a broader class of pharmacological agents that enhance SWS through diverse mechanisms of action [2]. Unlike GABAergic drugs such as tiagabine (a GAT-1 inhibitor) or gaboxadol (an extrasynaptic GABAA receptor agonist), this compound increases SWS through serotonergic antagonism rather than enhanced inhibitory neurotransmission [2]. Other drug classes with SWS-enhancing properties include α2-δ calcium channel ligands (e.g., gabapentin, pregabalin) and agents with mixed receptor affinities (e.g., mirtazapine, trazodone, olanzapine), many of which share 5-HT2A antagonism as a common mechanism [2].

The functional consequences of SWS enhancement appear to extend beyond simple sleep architecture changes. In sleep restriction paradigms, SWS-enhancing agents such as tiagabine and gaboxadol have demonstrated improved neurobehavioral performance on tasks such as the Psychomotor Vigilance Task (PVT) and Wisconsin Card Sorting Task (WCST), suggesting that SWS enhancement may counteract some cognitive deficits associated with sleep loss [2]. Similarly, this compound has been shown to improve subjective sleep quality ratings in dysthymic patients with sleep disturbances [1] [4].

Experimental Protocols

Human Sleep Studies Protocol

4.1.1 Study Population and Design Human sleep studies with this compound typically employ randomized, double-blind, placebo-controlled designs, either parallel-group or crossover [4] [9]. Studies generally enroll 12-40 healthy adult volunteers with normal sleep patterns, though some investigations have included specific patient populations such as dysthymic patients with sleep disturbances [1]. Key exclusion criteria typically include history of significant medical or psychiatric illness, substance abuse, current medications affecting sleep or serotonin systems, and shift work or recent transmeridian travel.

4.1.2 Dosing and Administration Based on published literature, the following dosing strategies have been employed:

- Acute studies: Single doses ranging from 1 mg to 30 mg, with 5 mg demonstrating robust effects [6] [4]

- Chronic studies: 5 mg daily for up to two weeks [9]

- Timing: Administration typically occurs 30-60 minutes before bedtime to coincide with sleep onset

4.1.3 Polysomnographic Recording Parameters Standard polysomnographic recordings should include:

- EEG: Minimum of C3/A2, C4/A1, O1/A2, O2/A1 placements with sampling rate ≥128 Hz

- EOG: Bilateral electrooculogram for detection of REM sleep

- EMG: Submental electromyogram for sleep stage scoring

- ECG: Single-lead electrocardiogram for cardiac monitoring

- Respiratory effort and airflow: To exclude sleep-disordered breathing

- Leg movements: Bilateral anterior tibialis EMG for periodic limb movement assessment

4.1.4 Sleep Stage Scoring and Quantitative Analysis

- Visual scoring: According to standardized criteria (Rechtschaffen & Kales or AASM)

- SWS quantification: Stage N3 duration, percentage of total sleep time

- Spectral analysis: Fast Fourier transformation of EEG with computation of power density in standard frequency bands (delta: 0.5-4.0 Hz, theta: 4.0-8.0 Hz, alpha: 8.0-12.0 Hz, sigma: 12.0-15.0 Hz, beta: 15.0-30.0 Hz)

- Additional measures: Sleep latency, wake after sleep onset (WASO), total sleep time, sleep efficiency, REM latency, REM percentage

4.1.5 Secondary Outcome Measures

- Subjective sleep quality: Visual analog scales or sleep questionnaires administered morning following recording

- Daytime sleepiness and performance: Multiple Sleep Latency Test (MSLT), Psychomotor Vigilance Task (PVT), cognitive batteries when applicable

- Neuroendocrine measures: Plasma cortisol, growth hormone, prolactin when applicable [9]

Animal Sleep Studies Protocol